Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a methoxypyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction, where a suitable methoxypyridazine derivative reacts with the piperidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
Final Coupling and Protection: The final step involves coupling the intermediate with tert-butyl chloroformate to form the desired compound, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H31N5O4 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(6-methoxypyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O4/c1-20(2,3)29-19(27)24-12-10-23(11-13-24)18(26)15-6-5-9-25(14-15)16-7-8-17(28-4)22-21-16/h7-8,15H,5-6,9-14H2,1-4H3 |
InChI Key |
VTKWJTDTSSWDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
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